2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Overview
Description
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol is a chemical compound belonging to the class of benzotriazole-based UV absorbers and UV filters. It is commonly used in cosmetics and personal care products, such as shampoos, body lotions, and sunscreens, due to its ability to absorb ultraviolet (UV) light and protect against UV radiation .
Mechanism of Action
Target of Action
The primary target of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, also known as UV-327, is ultraviolet (UV) radiation, specifically in the range of 270-400nm . It belongs to the class of benzotriazole-based UV absorbers and UV filters .
Mode of Action
UV-327 works by absorbing harmful UV radiation, thereby preventing it from causing damage to materials or skin. It is chemically stable and has minimal volatility, making it effective in high-temperature processing .
Pharmacokinetics
Given its use in cosmetics and personal care products, it can be inferred that it is designed to remain on the surface of the skin, where it can effectively absorb uv radiation .
Result of Action
The primary result of UV-327’s action is the prevention of UV-induced damage. By absorbing UV radiation, it prevents the energy from the radiation from being transferred to other molecules, such as DNA or proteins, which could lead to damage or disruption of cellular functions .
Action Environment
The effectiveness of UV-327 can be influenced by various environmental factors. For instance, its UV absorption capabilities may be affected by the intensity and wavelength of the UV radiation in the environment. Additionally, its stability and efficacy can be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
It is known that this compound can strongly absorb UV radiation in the range of 270400nm This suggests that it may interact with enzymes, proteins, and other biomolecules that are sensitive to UV radiation
Cellular Effects
It is known that UV radiation can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . As a UV absorber, 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol may mitigate these effects by absorbing harmful UV radiation.
Temporal Effects in Laboratory Settings
It is known that this compound has good chemical stability and low volatility . This suggests
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol involves several steps:
Preparation of 2,4-Di-tert-butylphenol: This is achieved by alkylating phenol with isobutylene in the presence of sulfuric acid at around 70°C.
Diazotization of 4-Chloro-2-nitroaniline: 4-Chloro-2-nitroaniline is dissolved in hydrochloric acid and cooled to 0-5°C. A sodium nitrite solution is then added slowly to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with 2,4-Di-tert-butylphenol in the presence of sodium hydroxide in methanol at 0-5°C.
Reduction Reaction: The coupled product is reduced using zinc powder and ethanol at 40-45°C to yield this compound.
Industrial Production Methods
Industrial production methods typically follow the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized under specific conditions.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder and ethanol are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution of the chlorine atom can result in various substituted benzotriazoles.
Scientific Research Applications
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a UV absorber in various chemical formulations to protect against UV degradation.
Biology: Studied for its potential effects on biological systems, including its role as a UV filter in sunscreens.
Medicine: Investigated for its potential use in protecting skin from UV radiation and preventing skin cancer.
Industry: Widely used in the production of plastics, coatings, and adhesives to enhance UV stability and durability
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 2-(2-Hydroxy-5-methylphenyl)benzotriazole
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Uniqueness
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol is unique due to its high UV absorption efficiency and stability. Its structure allows it to effectively absorb a broad range of UV wavelengths, making it highly effective as a UV filter. Additionally, its chemical stability ensures long-lasting protection in various applications .
Properties
IUPAC Name |
2,4-ditert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-19(2,3)12-9-14(20(4,5)6)18(25)17(10-12)24-22-15-8-7-13(21)11-16(15)23-24/h7-11,25H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSMKYBKUPAEJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038893 | |
Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4038893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3864-99-1 | |
Record name | UV 327 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3864-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003864991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4038893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-di-tert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DI-TERT-BUTYL-6-(5-CHLORO-2H-BENZOTRIAZOL-2-YL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17TJE602RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 - 154 °C | |
Record name | 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can computational methods help us understand the behavior of UV-327 in different materials?
A2: Yes, molecular dynamics (MD) simulations provide valuable insights into the diffusion behavior of UV-327 in materials like polypropylene []. By simulating the movement of UV-327 molecules within a polymer matrix, researchers can estimate diffusion coefficients, predict microstructure changes, and even explore the influence of factors like temperature and molecular interactions on diffusion. These simulations offer a powerful tool for optimizing the performance and longevity of materials containing UV-327.
Q2: What are the current methods being explored to degrade UV-327 and similar compounds in wastewater?
A3: Researchers are actively investigating advanced oxidation processes to degrade UV-327 and other recalcitrant BUVs in wastewater []. One promising approach involves using peracetic acid in combination with d-electron metal ions like Fe2+ and Co2+. This method has shown effectiveness in breaking down UV-327 through chemical oxidation, following first-order kinetics. Identifying the specific byproducts of this degradation process and further optimizing the method are crucial steps towards developing efficient and environmentally friendly wastewater treatment solutions.
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